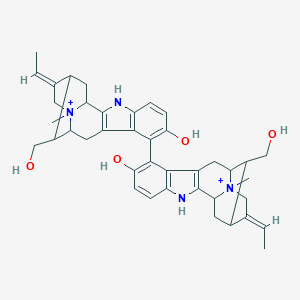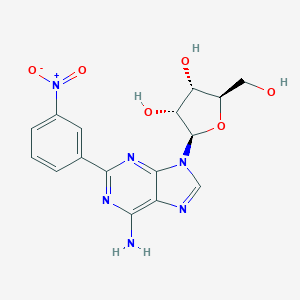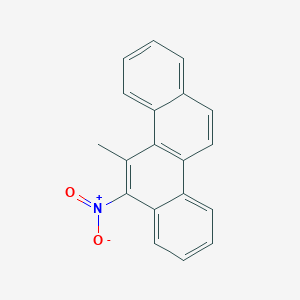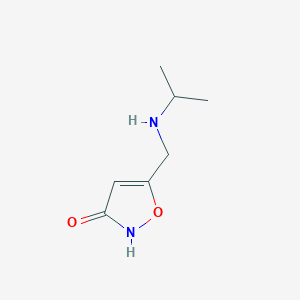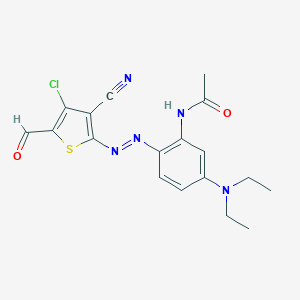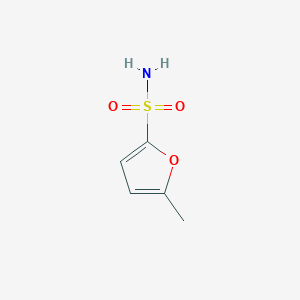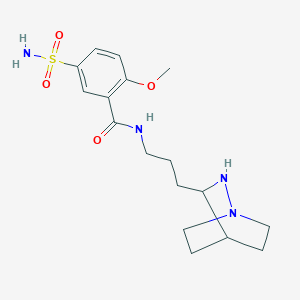
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts as a competitive inhibitor of VMAT2, binding to the active site of the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to increased synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This has been associated with improvements in mood, cognition, and motor function. N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has also been shown to have neuroprotective effects, protecting against oxidative stress and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for lab experiments is its potency and selectivity as a VMAT2 inhibitor. This allows for precise manipulation of monoamine neurotransmitter levels in the brain, which can be useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is its relatively short half-life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are a number of future directions for research on N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide. One area of interest is in the development of new VMAT2 inhibitors with improved pharmacokinetic properties, such as longer half-life and better brain penetration. Another area of research is in the use of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a tool for studying the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Finally, there is interest in exploring the potential therapeutic applications of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for these disorders, either alone or in combination with other drugs.
Métodos De Síntesis
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be synthesized through a multi-step process involving the reaction of 5-sulfamoyl-2-methoxybenzoic acid with propionyl chloride, followed by the reaction of the resulting intermediate with 1,2-diazabicyclo[2.2.2]octane and 3-bromopropylamine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles.
Propiedades
Número CAS |
100243-27-4 |
|---|---|
Nombre del producto |
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
Fórmula molecular |
C17H26N4O4S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[3-(1,2-diazabicyclo[2.2.2]octan-3-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H26N4O4S/c1-25-16-5-4-13(26(18,23)24)11-14(16)17(22)19-8-2-3-15-12-6-9-21(20-15)10-7-12/h4-5,11-12,15,20H,2-3,6-10H2,1H3,(H,19,22)(H2,18,23,24) |
Clave InChI |
RYVUSCLBWGINKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
Sinónimos |
N-[3-[1,2-Diazabicyclo[2.2.2]octan-3-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



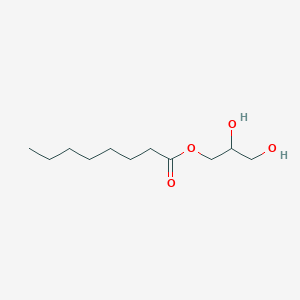
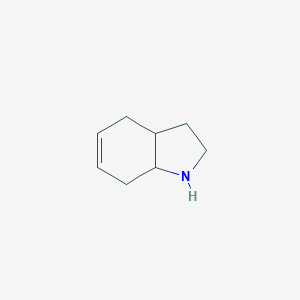
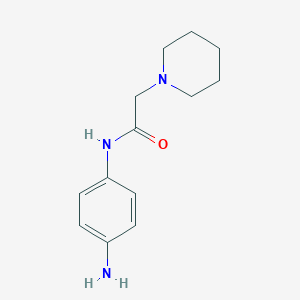
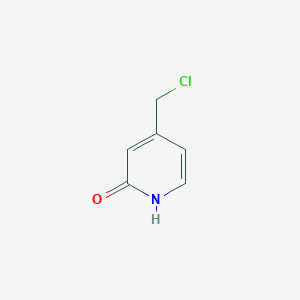
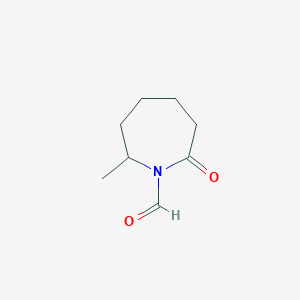
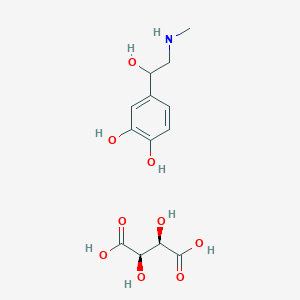
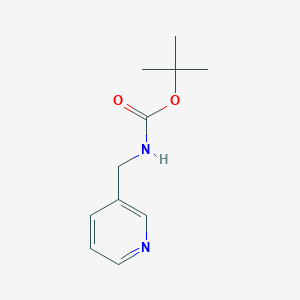
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
